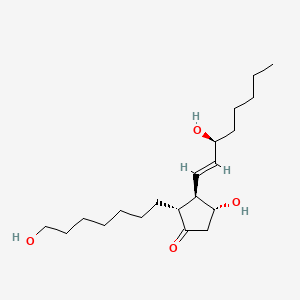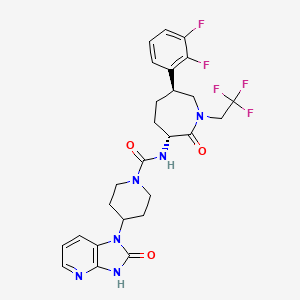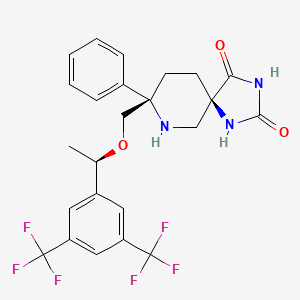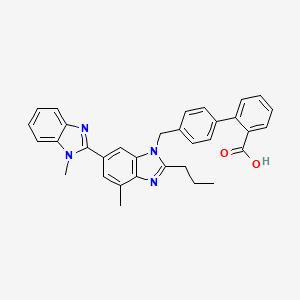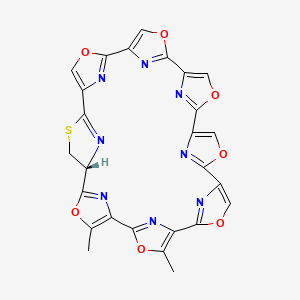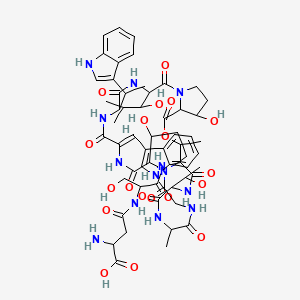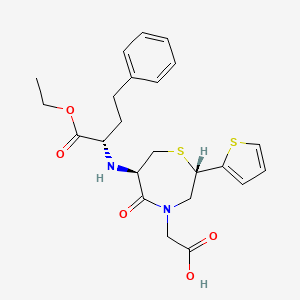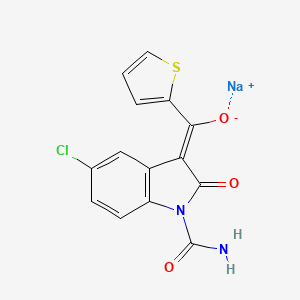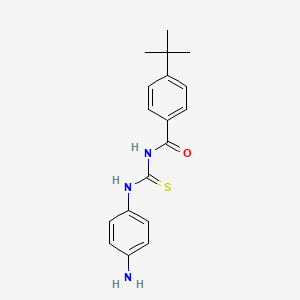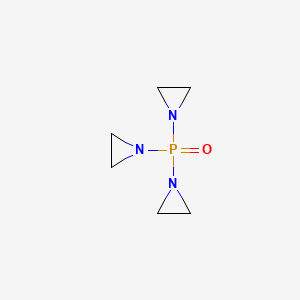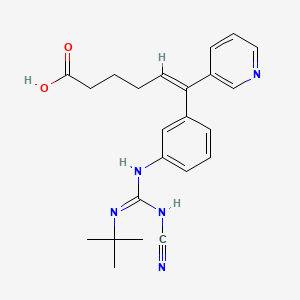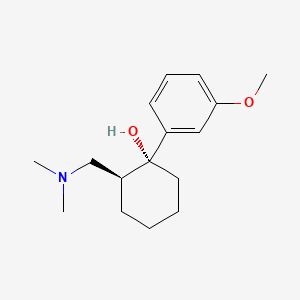![molecular formula C15H10BrNO2 B1683070 1-[(4-Bromophenyl)methyl]indole-2,3-dione CAS No. 79183-37-2](/img/structure/B1683070.png)
1-[(4-Bromophenyl)methyl]indole-2,3-dione
説明
“1-[(4-Bromophenyl)methyl]indole-2,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . It is also known by other names such as “1-(4-Bromobenzyl)indole-2,3-dione”, “N-4-Bromobenzylisatin”, and has the PubChem CID 3008304 .
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI string for this compound isInChI=1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-13-4-2-1-3-12 (13)14 (18)15 (17)19/h1-8H,9H2 . Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” is 316.15 g/mol . It has a XLogP3 value of 2.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 37.4 Ų .科学的研究の応用
Molecular and Crystal Structure Analysis
- Molecular Structure and Isomers Identification: The compound's molecular structure and isomers, specifically focusing on the 3Z-conformer, were analyzed using NMR spectroscopy and X-ray single crystal diffraction. This research contributes to the understanding of the molecular interactions and stability of the compound's crystal form (Karalı, 2021).
Synthesis of Novel Derivatives
- Kabachnik–Fields Synthesis of Phosphonate Derivatives: The synthesis of novel α-aminophosphonate derivatives coupled with indole-2,3-dione moiety was reported. These derivatives were synthesized through a one-pot Kabachnik-Fields reaction, showcasing the compound's utility in developing new organophosphorus compounds with potential biological activity (Nikalje et al., 2017).
Chemical Properties and Interactions
- Crystallographic and Chemical Interactions Study: An analysis of the title compound's molecular interactions and chemical properties was conducted. The study provided insights into the compound's crystal packing, hydrogen bonds, and potential weak π–π stacking interactions (El-Hiti et al., 2018).
Applications in Biological Studies
Antimicrobial and Antifungal Activity Evaluation
Research on the synthesis of new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, including a 1-(4-Bromophenyl) variant, revealed significant in vitro antifungal activities. This highlights the compound's potential use in developing novel fungicides (Cvetković et al., 2019).
Carbonic Anhydrase Inhibitors Synthesis
A study synthesized novel 1H-indole-2,3-dione 3-thiosemicarbazones with selective inhibitory effects on human carbonic anhydrases, a key target in various therapeutic areas (Eraslan-Elma et al., 2022).
Other Applications
Synthesis of Precursors and Complexes
The compound's derivatives were used in the preparation of indole-2,3-diones and complexes, demonstrating its versatility as a precursor in synthesizing various chemical entities with potential applications in different fields (Parrick et al., 1989).
Anticorrosion and Antibacterial Evaluation
Indole-2,3-dione derivatives, including 1-[(4-Bromophenyl)methyl]indole-2,3-dione, were evaluated for their anticorrosion and antibacterial properties, indicating their potential application in materials science and microbiology (Miao, 2014).
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLOEULSHGYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



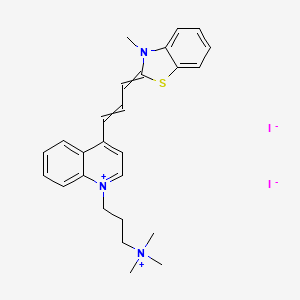
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)
